
Thromboxa-5,13,17-trien-1-oic acid, 9,15-dihydroxy-11-oxo-, (5Z,9alpha,13E,15S,17Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. It is a member of the thromboxane family, which are eicosanoids derived from arachidonic acid and play a crucial role in various physiological processes, including blood clotting and vascular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Thromboxane B3 typically involves the conversion of arachidonic acid to thromboxane A2, followed by its hydrolysis to form Thromboxane B3. This process requires specific enzymes, such as thromboxane synthase and hydrolytic enzymes, under controlled conditions to ensure the correct stereochemistry and functional groups.
Industrial Production Methods: Industrial production of Thromboxane B3 is not commonly reported due to its complex synthesis and the availability of more stable analogs for research and therapeutic purposes. advancements in synthetic organic chemistry may allow for more efficient production methods in the future.
Análisis De Reacciones Químicas
Types of Reactions: Thromboxane B3 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or ozone can be used to introduce additional oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups.
Substitution: Various nucleophiles and electrophiles can be used to substitute hydrogen atoms or functional groups in the molecule.
Major Products Formed:
Oxidation: Formation of additional hydroxyl groups or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Thromboxane B3 is primarily used in scientific research to study its role in physiological processes and its potential therapeutic applications. It is involved in platelet aggregation, vasoconstriction, and inflammation, making it a target for research in cardiovascular diseases, thrombosis, and other inflammatory conditions.
Mecanismo De Acción
Thromboxane B3 exerts its effects through its interaction with thromboxane receptors on platelets and vascular smooth muscle cells. This interaction leads to platelet activation and aggregation, as well as vasoconstriction, which are essential processes in hemostasis and wound healing. The molecular targets and pathways involved include the thromboxane A2 receptor and downstream signaling pathways that regulate these physiological responses.
Comparación Con Compuestos Similares
Thromboxane A2
Thromboxane B2
Prostaglandin H2
Prostaglandin E2
Propiedades
Fórmula molecular |
C20H30O6 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
(Z)-7-[(2R)-4-hydroxy-2-[(1E,5Z)-3-hydroxyocta-1,5-dienyl]-6-oxooxan-3-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H30O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h3-4,6-7,12-13,15-18,21-22H,2,5,8-11,14H2,1H3,(H,23,24)/b6-3-,7-4-,13-12+/t15?,16?,17?,18-/m1/s1 |
Clave InChI |
OAHMLWQISGEXBB-PDVMSHQQSA-N |
SMILES isomérico |
CC/C=C\CC(/C=C/[C@@H]1C(C(CC(=O)O1)O)C/C=C\CCCC(=O)O)O |
SMILES canónico |
CCC=CCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


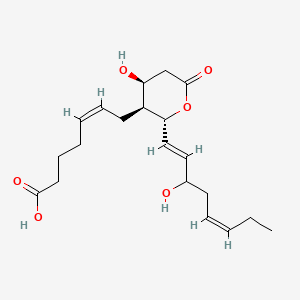
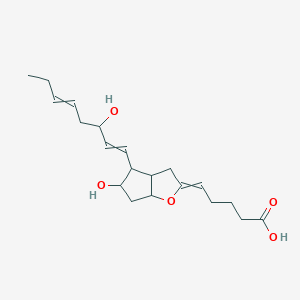
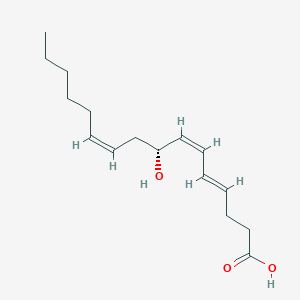
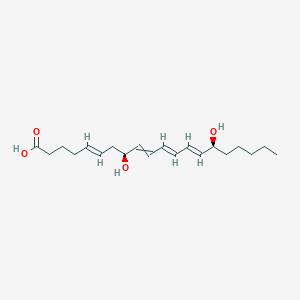
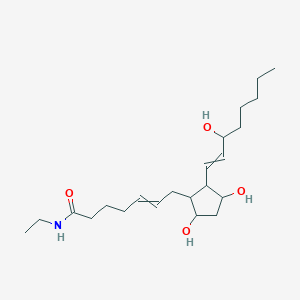
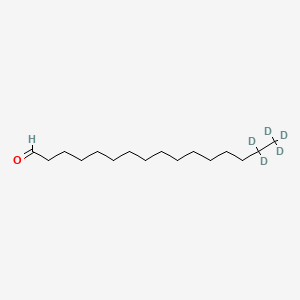
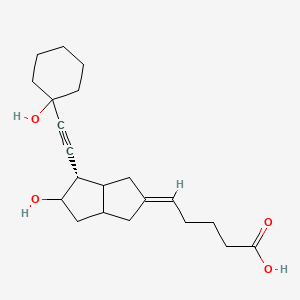
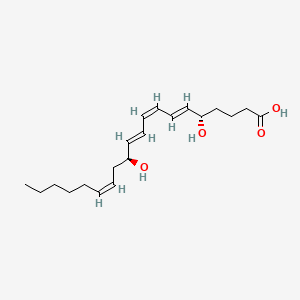
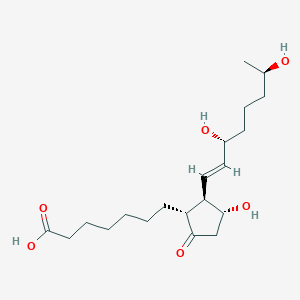
![(1R,3R,5S,6S,18S)-6-hydroxy-18-(methoxymethyl)-1,5-dimethyl-11,16-dioxo-13,17-dioxapentacyclo[10.6.1.0^{2,10}.0^{5,9}.0^{15,19}]nonadeca-2(10),12(19),14-trien-3-yl acetate](/img/structure/B10767921.png)
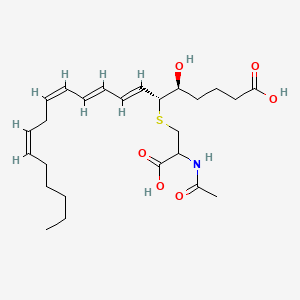
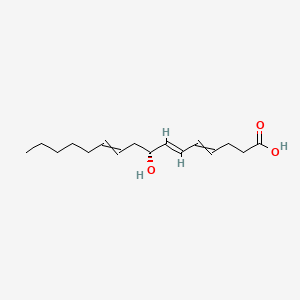
![methyl 4-[3-[(1Z,3E,5E,8E)-tetradeca-1,3,5,8-tetraenyl]oxiran-2-yl]butanoate](/img/structure/B10767929.png)
![7-[3-hydroxy-2-[4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10767942.png)
